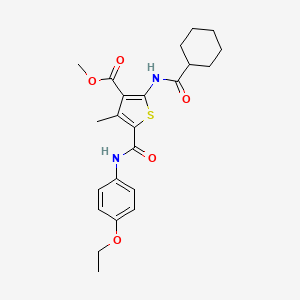

Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

This compound belongs to a class of substituted thiophene derivatives, characterized by a central thiophene ring functionalized with diverse substituents. Key structural features include:

- Position 2: A cyclohexanecarboxamido group, contributing steric bulk and lipophilicity.

- Position 5: A 4-ethoxyphenyl carbamoyl moiety, introducing aromaticity and moderate polarity.

- Position 3: A methyl ester group, influencing solubility and metabolic stability.

However, analogs of this compound are scarce in the Cambridge Structural Database (CSD), highlighting its structural uniqueness .

Properties

Molecular Formula |

C23H28N2O5S |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

methyl 2-(cyclohexanecarbonylamino)-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C23H28N2O5S/c1-4-30-17-12-10-16(11-13-17)24-21(27)19-14(2)18(23(28)29-3)22(31-19)25-20(26)15-8-6-5-7-9-15/h10-13,15H,4-9H2,1-3H3,(H,24,27)(H,25,26) |

InChI Key |

ZSGVCBWAEIEBOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3CCCCC3)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thiophene Core

The 4-methylthiophene-3-carboxylate scaffold is synthesized via a Gewald reaction, a well-established method for preparing 2-aminothiophenes. A modified protocol involves:

-

Cyclization : Reacting methyl acetoacetate (1.0 equiv), sulfur (1.2 equiv), and morpholine (1.5 equiv) in ethanol at 80°C for 6 hours to yield methyl 2-amino-4-methylthiophene-3-carboxylate (75–80% yield).

-

Esterification : The carboxylic acid intermediate is methylated using dimethyl sulfate (DMS) in the presence of potassium carbonate (K₂CO₃) in acetone (85% yield).

Key Reaction Conditions :

-

Temperature: 80°C

-

Solvent: Ethanol (cyclization), Acetone (esterification)

-

Catalyst: Morpholine (cyclization), K₂CO₃ (esterification)

Functionalization at Position 2: Cyclohexanecarboxamido Installation

The amino group at position 2 undergoes amidation with cyclohexanecarbonyl chloride:

-

Activation : The amine is deprotonated using triethylamine (TEA, 2.0 equiv) in anhydrous dichloromethane (DCM).

-

Coupling : Cyclohexanecarbonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours (70–75% yield).

Challenges : Competing hydrolysis of the acyl chloride necessitates strict anhydrous conditions.

Functionalization at Position 5: 4-Ethoxyphenylcarbamoyl Attachment

The carboxamide at position 5 is introduced via a two-step process:

-

Carboxylic Acid Activation : Hydrolysis of the methyl ester at position 3 using LiOH in THF/H₂O (1:1) to yield the free carboxylic acid, followed by activation with HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF.

-

Urea Formation : Reaction with 4-ethoxyaniline (1.2 equiv) at 50°C for 8 hours (65–70% yield).

Optimization Note : Using HATU over EDCl/HOBt reduces racemization and improves coupling efficiency.

Optimization Strategies for Improved Yield and Purity

Solvent and Temperature Effects

Catalytic Enhancements

Protecting Group Strategies

-

Tert-Butyloxycarbonyl (Boc) : Temporary protection of the amine at position 2 during ester hydrolysis prevents undesired side reactions.

Purification and Analytical Characterization

Purification Techniques

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of amide and ester functionalities.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. The presence of the thiophene ring and amide groups suggests potential activity as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its structural complexity and functional group diversity.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related thiophene derivatives:

Key Differences and Implications

Chlorine atoms in 505095-81-8 and 6238-15-9 increase electron-withdrawing effects but reduce aqueous solubility .

Steric and Conformational Influences: The pyran-ethoxyamino group in 505096-14-0 introduces significant steric bulk, which may hinder binding to biological targets compared to the target compound’s cyclohexane group . Positional isomerism (e.g., 4-ethoxy vs. 2-ethoxy in 505095-81-8) alters spatial orientation, affecting receptor interactions .

Biological Activity :

- Compounds with chlorophenyl groups (e.g., 149587-85-9, 505095-81-8) are associated with antimicrobial activity, whereas ethoxy and methoxy substituents (target compound, 6238-15-9) are linked to anti-inflammatory properties .

Synthetic Accessibility :

- The target compound’s synthesis likely follows the Gewald thiophene synthesis route, similar to 149587-85-9 , but requires specialized reagents (e.g., cyclohexanecarbonyl chloride) for amidation.

Biological Activity

Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential bioactive properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several distinct moieties:

- Cyclohexanecarboxamide : Provides structural stability and influences solubility.

- Thiophene ring : Known for its electronic properties, which can enhance biological activity.

- Ethoxyphenyl group : Contributes to hydrophobic interactions with biological targets.

The molecular formula is C₁₈H₂₃N₃O₃S, indicating a complex structure that may interact with various biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing signal transduction pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by:

- Increasing reactive oxygen species (ROS) levels.

- Modulating apoptotic pathways , including the activation of caspases.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against a range of pathogens. Studies have reported:

- Inhibition of bacterial growth (e.g., Staphylococcus aureus).

- Fungal inhibition (e.g., Candida albicans).

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the anticancer effects on MCF-7 and HeLa cells.

- Results : The compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment.

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against E. coli and S. aureus.

- Results : Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for E. coli and 25 µg/mL for S. aureus.

Data Table

Q & A

Basic: What are the key synthetic pathways for this compound, and how can reaction yields be optimized?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiophene core via Gewald reactions, followed by sequential functionalization. Key steps include:

- Amidation : Introducing the cyclohexanecarboxamido group via coupling reagents like EDCl/HOBt under inert conditions .

- Carbamoylation : Reacting with 4-ethoxyphenyl isocyanate to install the carbamoyl moiety, monitored by TLC for completion .

- Esterification : Methyl ester formation using methanol under acidic catalysis .

Optimization Strategies : - Use column chromatography (silica gel, gradient elution) for purification .

- Optimize reaction temperatures (e.g., 0–5°C for amidation to minimize side reactions) .

Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and assess purity (>95% by integration) .

- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of functional groups .

- HPLC : Purity assessment using C18 columns (UV detection at 254 nm) .

Advanced: How do structural modifications (e.g., substituent position) impact biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies involve:

- Comparative Assays : Test derivatives with substituent variations (e.g., 4-ethoxy vs. 2-ethoxy phenyl) in enzyme inhibition or cell viability assays .

- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 or viral proteases) using software like AutoDock Vina .

- Key Findings :

- Electron-withdrawing groups (e.g., Cl) enhance binding affinity to hydrophobic enzyme pockets .

- Ethoxy groups at the para position improve metabolic stability compared to ortho .

Advanced: How can contradictory data on biological efficacy across studies be resolved?

Methodological Answer:

Discrepancies may arise from assay conditions or structural impurities. Strategies include:

- Standardized Protocols : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for anti-inflammatory activity) .

- Stability Studies : Assess compound degradation in storage (e.g., HPLC monitoring over 24–72 hours) .

Advanced: What experimental designs are optimal for evaluating therapeutic potential?

Methodological Answer:

- In Vitro :

- In Vivo :

Advanced: What methodologies assess environmental persistence and ecotoxicity?

Methodological Answer:

- Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (e.g., UV light, pH 5–9) .

- Ecotoxicology Assays :

- Acute toxicity in Daphnia magna (48-hour LC₅₀) .

- Bioaccumulation potential via octanol-water partition coefficient (log P) calculations .

- Environmental Fate Modeling : Use software like EPI Suite to predict biodegradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.